molecular formula C21H21N3O3S B11241616 N-benzyl-2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide

N-benzyl-2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide

Cat. No.: B11241616
M. Wt: 395.5 g/mol
InChI Key: XRKDDLFBCDLBSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-BENZYL-2-({1-[(FURAN-2-YL)METHYL]-2-OXO-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDE is a complex organic compound that features a unique combination of functional groups, including a furan ring, a cyclopenta[d]pyrimidine core, and a benzyl group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZYL-2-({1-[(FURAN-2-YL)METHYL]-2-OXO-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDE typically involves multi-step organic reactionsThe final step involves the attachment of the benzyl group via a reductive amination reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques such as column chromatography, and the employment of catalysts to enhance reaction rates and selectivity .

Chemical Reactions Analysis

Types of Reactions

N-BENZYL-2-({1-[(FURAN-2-YL)METHYL]-2-OXO-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as furan-2,3-dione derivatives, alcohol derivatives, and substituted benzyl derivatives .

Scientific Research Applications

N-BENZYL-2-({1-[(FURAN-2-YL)METHYL]-2-OXO-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-BENZYL-2-({1-[(FURAN-2-YL)METHYL]-2-OXO-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors involved in cellular processes.

    Pathways: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide: This compound shares the furan ring and exhibits similar biological activities.

    Indole Derivatives: Compounds like indole-3-acetic acid have similar structural features and biological applications.

Uniqueness

N-BENZYL-2-({1-[(FURAN-2-YL)METHYL]-2-OXO-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDE is unique due to its combination of a furan ring, a cyclopenta[d]pyrimidine core, and a benzyl group, which confer distinct chemical reactivity and biological activities.

Properties

Molecular Formula

C21H21N3O3S

Molecular Weight

395.5 g/mol

IUPAC Name

N-benzyl-2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide

InChI

InChI=1S/C21H21N3O3S/c25-19(22-12-15-6-2-1-3-7-15)14-28-20-17-9-4-10-18(17)24(21(26)23-20)13-16-8-5-11-27-16/h1-3,5-8,11H,4,9-10,12-14H2,(H,22,25)

InChI Key

XRKDDLFBCDLBSS-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)N(C(=O)N=C2SCC(=O)NCC3=CC=CC=C3)CC4=CC=CO4

Origin of Product

United States

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